molecular formula C8H8N2O2 B1677246 mk-1903 CAS No. 1268882-43-4

mk-1903

Cat. No.: B1677246
CAS No.: 1268882-43-4
M. Wt: 164.16 g/mol
InChI Key: CUTZNERBKDMLAP-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

MK-1903, also known as (4aR,5aR)-4,4a,5,5a-Tetrahydro-1H-cyclopropa(4,5)cyclopenta(1,2-C)pyrazole-3-carboxylic acid, is a potent and selective full agonist of the hydroxycarboxylic acid receptor 2 (HCA2, GPR109A) . This receptor is also known as NIACR1 . The primary role of HCA2 is to mediate neuroprotective and anti-inflammatory effects .

Mode of Action

This compound interacts with its target, the HCA2 receptor, by binding to it . This binding triggers a series of biochemical reactions that lead to the activation of the receptor . The activation of HCA2 has been shown to mediate neuroprotective and anti-inflammatory effects .

Biochemical Pathways

The activation of HCA2 by this compound affects several biochemical pathways. One of these is the cAMP pathway, where this compound exhibits greater potency than niacin in a whole cell HTRF-cAMP assay . The activation of HCA2 also leads to the increased expression of HCAR2, another hydroxy carboxylic acid (HCA) receptor .

Pharmacokinetics

It is soluble in dmso and ethanol, suggesting that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its neuroprotective and anti-inflammatory effects. For instance, in a study, it was found that the treatment with this compound increased the protein levels of HCAR2 in cultured rat microglia cells after Lipopolysaccharide (LPS) exposure . Moreover, HCAR2 stimulation prevented cells viability, morphological activation, and pro/anti-inflammatory mediators production in LPS-treated cells .

Chemical Reactions Analysis

MK 1903 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MK 1903 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

MK 1903 is unique in its high potency and selectivity for the hydroxy-carboxylic acid receptor 2 (HCA2). Similar compounds include:

MK 1903 stands out due to its greater potency and selectivity, making it a valuable tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name

(2R,4R)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-5-2-3-1-4(3)6(5)9-10-7/h3-4H,1-2H2,(H,9,10)(H,11,12)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTZNERBKDMLAP-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C3=C(C2)C(=NN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1C3=C(C2)C(=NN3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268882-43-4
Record name MK-1903
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268882434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MK-1903
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62N05GRI0P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
mk-1903
Reactant of Route 2
mk-1903
Reactant of Route 3
mk-1903
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
mk-1903
Reactant of Route 5
Reactant of Route 5
mk-1903
Reactant of Route 6
mk-1903

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.